molecular formula C9H10N4 B2844238 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 19541-72-1

3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No. B2844238
CAS RN: 19541-72-1
M. Wt: 174.207
InChI Key: HHXQACNGEJSLLG-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been the subject of research for over 100 years . They are composed of a pyrazole and a pyridine fragment, and their structure can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has also been introduced .


Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents present . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted in recent research .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on the specific substituents present . They are generally crystalline substances .

Scientific Research Applications

Synthesis and Characterization The compound 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is instrumental in synthesizing a variety of heterocyclic compounds, demonstrating a wide range of biological activities. For instance, its derivatives have been characterized through X-Ray crystal studies, revealing insights into their structure and potential antitumor, antifungal, and antibacterial properties. Theoretical calculations further elucidate their geometric parameters, suggesting a basis for their biological activity against specific diseases such as breast cancer and microbial infections (Titi et al., 2020).

Innovative Synthesis Methods The compound's versatility is highlighted in the synthesis of pyrazolo[3,4-b]pyridine derivatives using environmentally benign methods. For example, an efficient synthesis of these derivatives was achieved in ionic liquid without any catalyst, showcasing the method's ease, mild conditions, and high yields (Shi et al., 2010). Such methods emphasize the compound's role in promoting greener synthetic approaches in chemical research.

Catalysis and Green Chemistry The synthesis of highly functionalized pyrazolo[3,4-b]pyridines via domino reactions in the presence of green catalysts highlights the compound's utility in sustainable chemistry. This process involves the formation of multiple bonds, leading to complex structures in a single operation, underlining the efficiency and environmental benefits of using l-proline as a catalyst (Gunasekaran et al., 2014).

Novel Sensing Applications Moreover, derivatives of 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine have been explored for their potential as fluorescent sensors. These studies reveal the compound's ability to detect small inorganic cations, with significant implications for developing new materials for sensing technologies. The electron transfer mechanisms within these compounds provide a foundation for their application in fluorescence detection (Mac et al., 2010).

Anticancer Research Furthermore, research into the compound's derivatives has shown promising anticancer properties. Through structural modifications, these derivatives have been evaluated against various cancer cell lines, indicating their potential as therapeutic agents. This area of research is crucial for developing novel anticancer compounds with specific target mechanisms (Rizk et al., 2020).

Future Directions

The future directions in the research of these compounds could involve exploring their potential biomedical applications, developing new synthetic methods, and studying their photophysical properties .

properties

IUPAC Name

5-methyl-2-pyridin-3-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-5-9(10)13(12-7)8-3-2-4-11-6-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXQACNGEJSLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine

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